molecular formula C15H12BrNO B10877256 (1Z,3E)-1-(4-bromophenyl)-3-(phenylimino)prop-1-en-1-ol

(1Z,3E)-1-(4-bromophenyl)-3-(phenylimino)prop-1-en-1-ol

Katalognummer: B10877256
Molekulargewicht: 302.16 g/mol
InChI-Schlüssel: RNSSCYNXZVOAEI-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z,3E)-1-(4-bromophenyl)-3-(phenylimino)prop-1-en-1-ol is an organic compound that features a bromophenyl group and a phenylimino group attached to a prop-1-en-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3E)-1-(4-bromophenyl)-3-(phenylimino)prop-1-en-1-ol typically involves the reaction of 4-bromobenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with propargyl alcohol under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z,3E)-1-(4-bromophenyl)-3-(phenylimino)prop-1-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism by which (1Z,3E)-1-(4-bromophenyl)-3-(phenylimino)prop-1-en-1-ol exerts its effects depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1Z,3E)-1-(4-chlorophenyl)-3-(phenylimino)prop-1-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (1Z,3E)-1-(4-fluorophenyl)-3-(phenylimino)prop-1-en-1-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (1Z,3E)-1-(4-bromophenyl)-3-(phenylimino)prop-1-en-1-ol can influence its reactivity and interactions compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can result in distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H12BrNO

Molekulargewicht

302.16 g/mol

IUPAC-Name

(E)-3-anilino-1-(4-bromophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12BrNO/c16-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-1-3-5-14/h1-11,17H/b11-10+

InChI-Schlüssel

RNSSCYNXZVOAEI-ZHACJKMWSA-N

Isomerische SMILES

C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br

Kanonische SMILES

C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.